molecular formula C9H6ClF3O2 B1411942 4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 1602903-70-7

4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B1411942
CAS No.: 1602903-70-7
M. Wt: 238.59 g/mol
InChI Key: VLSLPHLNCQNPJX-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a chlorine atom at the 4-position and a 2,2,2-trifluoroethoxy (TFE) group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of the chlorine and trifluoroethoxy groups, which enhance stability and modulate reactivity.

Properties

IUPAC Name

4-chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-7-2-1-6(4-14)8(3-7)15-5-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSLPHLNCQNPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which 4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound's ability to penetrate biological membranes, while the aldehyde group can form Schiff bases with amino groups in proteins, affecting their function.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit certain enzymes by forming covalent bonds with their active sites.

  • Signal Transduction: It can interfere with signal transduction pathways by binding to receptors or other signaling molecules.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Chloro-2-fluorobenzaldehyde ():

    • Structure : Chlorine (4-position) and fluorine (2-position) substituents.
    • Properties : Melting point = 58–60°C; molecular weight = 158.55 g/mol.
    • Comparison : Replacing fluorine with a TFE group introduces bulkier substituents and stronger electron-withdrawing effects, likely lowering solubility and increasing lipophilicity .
  • 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole (): Structure: Benzothiazole core with chlorine (4-position) and dichlorophenoxy (2-position) groups. Properties: Molecular weight = 330.6 g/mol; XLogP3 = 6.1 (high lipophilicity). Comparison: The benzothiazole core and dichlorophenoxy group enhance aromatic stacking and metabolic stability compared to benzaldehyde derivatives .
  • 3-Methoxy-4-[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy]benzaldehyde (): Structure: Methoxy (3-position) and TFE-substituted pyridinylmethoxy (4-position) groups on benzaldehyde. Synthesis: Prepared via nucleophilic substitution under basic conditions (K₂CO₃, DMF, 80°C).

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP Key Substituents
4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde* C₉H₆ClF₃O₂ 238.59 N/A ~2.8† Cl (4), TFE (2)
4-Chloro-2-fluorobenzaldehyde C₇H₄ClFO 158.55 58–60 1.9 Cl (4), F (2)
4-Chloro-2-fluoro-3-methoxybenzaldehyde C₈H₆ClFO₂ 188.58 N/A ~1.5 Cl (4), F (2), OCH₃ (3)
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid C₁₁H₈F₆O₄ 318.17 N/A 3.2 TFE (2,5), COOH (1)

*Estimated based on analogs; †Predicted using fragment-based methods.

Key Research Findings

Synthetic Versatility : Pd-catalyzed C-O coupling () and Claisen-Schmidt condensation () are robust methods for introducing TFE groups into aromatic systems.

Bioactivity Trends : TFE substituents enhance lipophilicity and metabolic stability, critical for CNS-active drugs (e.g., suvecaltamide in ) and antiparasitic agents .

Structural Optimization : Substitution patterns (e.g., 2- vs. 4-position) significantly alter electronic properties and biological target engagement .

Biological Activity

4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6ClF3O2C_9H_6ClF_3O_2. It is classified as a benzaldehyde derivative and is characterized by a chloro group at the 4-position and a trifluoroethoxy group at the 2-position on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biochemical research.

The presence of both chloro and trifluoroethoxy substituents significantly influences the compound's properties:

  • Chloro Group : Enhances electrophilicity, allowing for interactions with nucleophilic sites on proteins.
  • Trifluoroethoxy Group : Increases lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Mechanisms of Biological Activity

The biological activity of 4-chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde can be attributed to its ability to form covalent bonds with nucleophilic residues in proteins and enzymes. This interaction can lead to inhibition or modulation of enzymatic activity, which is crucial for various biological processes.

Key Findings from Research Studies

  • Enzyme Interactions : The compound has been shown to interact with various enzymes, potentially altering their activity. This property is particularly relevant in studies involving enzyme-catalyzed reactions.
  • Antiplasmodial Activity : In studies evaluating antiplasmodial activity, derivatives containing the trifluoroethoxy group exhibited varying degrees of effectiveness against Plasmodium falciparum. Specifically, compounds with the trifluoroethoxy group at specific positions demonstrated enhanced inhibitory effects on parasite growth (IC50 values as low as 3.0 μg/mL) .
  • Cytotoxic Effects : Research on related compounds indicates that those with similar structural features may exhibit cytotoxic effects against cancer cell lines. For instance, thiazolidin-4-one derivatives with trifluoroethoxy moieties were found to be effective against glioblastoma cells .

Comparative Analysis of Related Compounds

The biological activity of 4-chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde can be compared to other structurally similar compounds:

Compound NameKey DifferencesBiological Activity
4-ChlorobenzaldehydeLacks trifluoroethoxy group; less lipophilicLower reactivity
3-(2,2,2-Trifluoroethoxy)benzaldehydeDifferent position of trifluoroethoxy groupVaries in reactivity
4-Chloro-3-methoxybenzaldehydeContains methoxy instead of trifluoroethoxyAltered chemical properties

Case Studies

  • Antimalarial Studies : A series of chalcones synthesized with a 2,2,2-trifluoroethoxy group were evaluated for their antiplasmodial properties. Compounds showed significant inhibition against P. falciparum, indicating that structural modifications can enhance biological efficacy .
  • Cancer Research : Derivatives containing the trifluoroethoxy moiety were tested for cytotoxicity using MTT assays on various cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells through G2/M phase arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde
Reactant of Route 2
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4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde

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